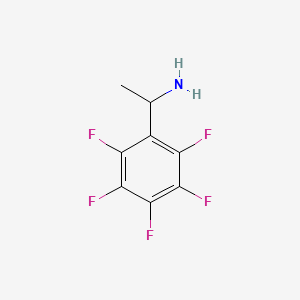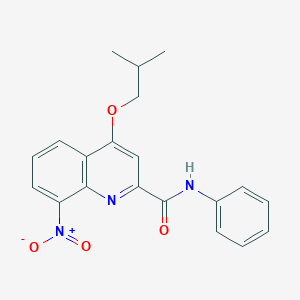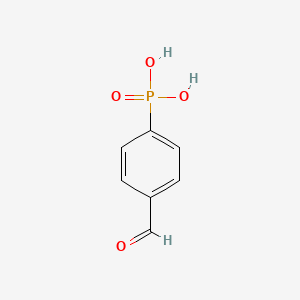
(4-Formylphenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Formylphenyl)phosphonic acid is an organophosphorus compound with the molecular formula C7H7O4P. It is characterized by a phosphonic acid group attached to a benzene ring substituted with a formyl group at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-Formylphenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzyl chloride with triethyl phosphite, followed by hydrolysis. Another method includes the oxidation of 4-formylphenylphosphine oxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is often employed for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Formylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phosphonic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for esterification or amidation reactions.
Major Products:
Oxidation: 4-Carboxyphenylphosphonic acid.
Reduction: 4-Hydroxymethylphenylphosphonic acid.
Substitution: Various esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
(4-Formylphenyl)phosphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Formylphenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing it to bind to enzymes and receptors that recognize phosphate-containing substrates. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenylphosphonic acid: Lacks the formyl group, making it less versatile in certain chemical reactions.
(4-Carboxyphenyl)phosphonic acid: Contains a carboxyl group instead of a formyl group, affecting its reactivity and applications.
(4-Hydroxymethylphenyl)phosphonic acid:
Uniqueness: (4-Formylphenyl)phosphonic acid is unique due to the presence of both a formyl group and a phosphonic acid group, providing a combination of reactivity and functionality that is not found in other similar compounds. This makes it particularly valuable in the synthesis of complex molecules and materials .
Eigenschaften
CAS-Nummer |
651302-88-4 |
|---|---|
Molekularformel |
C7H7O4P |
Molekulargewicht |
186.10 g/mol |
IUPAC-Name |
(4-formylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H7O4P/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H2,9,10,11) |
InChI-Schlüssel |
MWINBBRLATVQJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


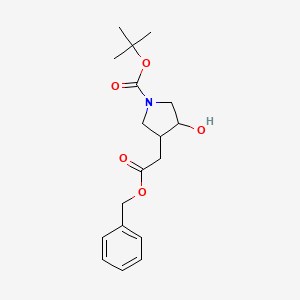
![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
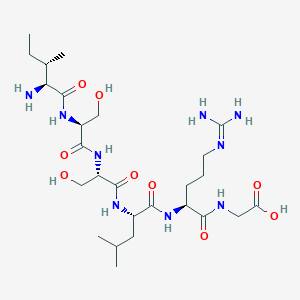
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
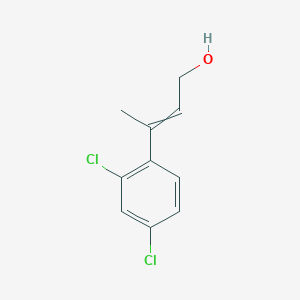
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
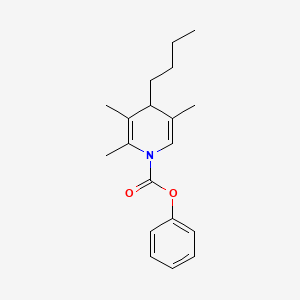
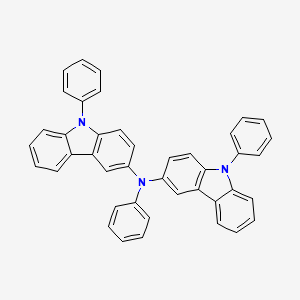
![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)
